

Core Compound Identification and Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Bromo-4-methoxyquinoline**

Cat. No.: **B1521122**

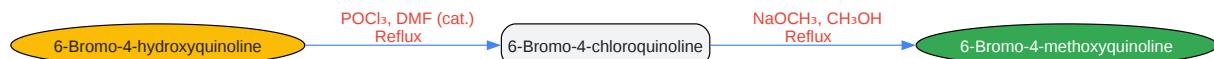
[Get Quote](#)

6-Bromo-4-methoxyquinoline is a substituted quinoline derivative. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[\[1\]](#)[\[2\]](#) The specific substitution pattern of this compound—a bromine atom at the 6-position and a methoxy group at the 4-position—makes it a versatile intermediate for further chemical elaboration. The bromine atom serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. The methoxy group, a key pharmacophoric element in many bioactive molecules, modulates the electronic properties and metabolic stability of the quinoline ring.

Molecular Structure:

Caption: Chemical Structure of **6-Bromo-4-methoxyquinoline**.

Physicochemical and Safety Data


Quantitative data for **6-Bromo-4-methoxyquinoline** has been consolidated for ease of reference. This information is critical for experimental design, safety assessment, and regulatory compliance.

Property	Value	Reference(s)
CAS Number	874792-20-8	[3][4]
Molecular Formula	C ₁₀ H ₈ BrNO	[3][5]
Molecular Weight	238.08 g/mol	[3][5]
IUPAC Name	6-bromo-4-methoxyquinoline	[4]
Hazard Statement Codes	H302, H315, H319, H335	[5]
Precautionary Codes	P261, P305+P351+P338	[5]

Synthesis Protocol: A Validated Pathway

The synthesis of **6-Bromo-4-methoxyquinoline** is most reliably achieved through a multi-step process starting from a commercially available precursor. The following pathway is based on established chemical transformations of quinoline systems, ensuring high reproducibility.[6][7]

The chosen strategy involves the initial construction of the quinoline core to form 6-Bromo-4-hydroxyquinoline, followed by chlorination and subsequent nucleophilic substitution to install the methoxy group.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **6-Bromo-4-methoxyquinoline**.

Step 1: Synthesis of 6-Bromo-4-chloroquinoline from 6-Bromo-4-hydroxyquinoline

This initial step converts the hydroxyl group at the 4-position into a good leaving group (chloride), preparing the scaffold for the introduction of the methoxy nucleophile.

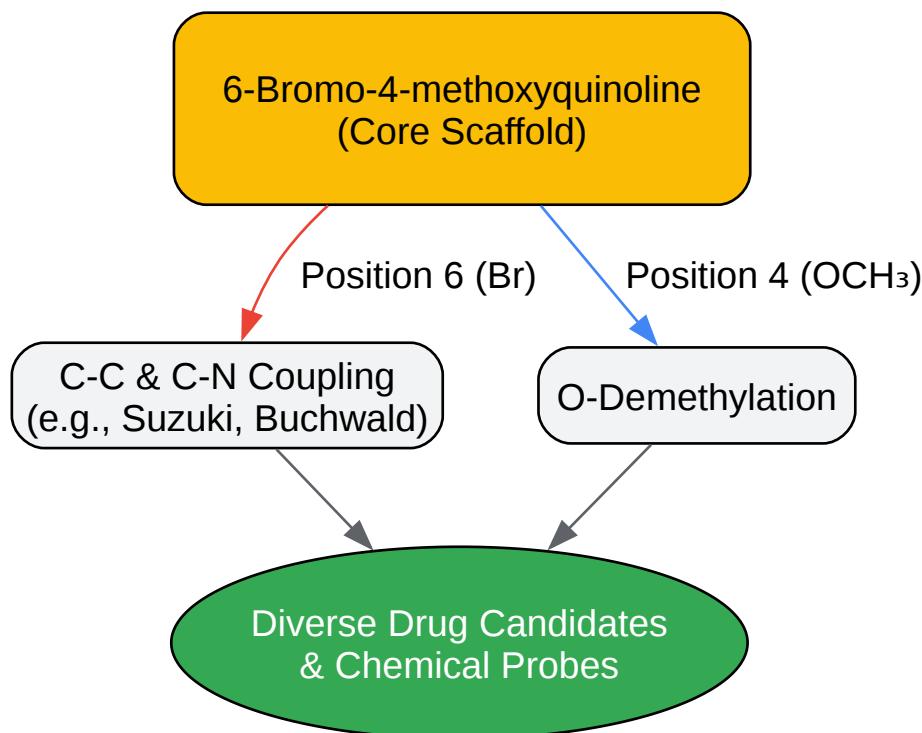
- Principle (Causality): Phosphorus oxychloride (POCl_3) is a standard and highly effective reagent for the dehydration and chlorination of hydroxyl groups on nitrogen-containing heteroaromatic rings like quinolines and pyridines. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction, likely through the formation of the Vilsmeier reagent, a more potent chlorinating agent. The reaction is driven to completion by heating under reflux.[6][7]
- Methodology:
 - To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-Bromo-4-hydroxyquinoline (1.0 eq).[8]
 - Carefully add phosphorus oxychloride (POCl_3 , ~10 eq) and a catalytic amount of DMF (~0.1 eq) in a fume hood.[6]
 - Heat the reaction mixture to reflux (approximately 110°C) and stir for 3-6 hours, monitoring the reaction progress by TLC.[7]
 - After completion, allow the mixture to cool to room temperature. Slowly and cautiously pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. This step quenches the excess POCl_3 and precipitates the product.
 - Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches ~8.[6]
 - Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 6-Bromo-4-chloroquinoline.[7]

Step 2: Synthesis of 6-Bromo-4-methoxyquinoline

This final step involves a nucleophilic aromatic substitution ($\text{S}_{\text{n}}\text{Ar}$) reaction, where the chloride at the activated 4-position is displaced by a methoxide anion.

- Principle (Causality): The electron-withdrawing nitrogen atom in the quinoline ring activates the 4-position towards nucleophilic attack. Sodium methoxide (NaOCH_3) serves as a potent source of the methoxide nucleophile. Methanol is an ideal solvent as it readily dissolves the

sodium methoxide and has a suitable boiling point for the reaction to proceed at a reasonable rate under reflux.


- Methodology:

- Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.5 eq) in anhydrous methanol in a dry flask under an inert atmosphere (e.g., nitrogen or argon). Alternatively, use commercially available sodium methoxide solution.
- Add 6-Bromo-4-chloroquinoline (1.0 eq) to the methanolic sodium methoxide solution.
- Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
- Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
- Redissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water to remove inorganic salts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or recrystallization to afford pure **6-Bromo-4-methoxyquinoline**.

Applications in Research and Drug Development

The true value of **6-Bromo-4-methoxyquinoline** lies in its role as a versatile building block for creating libraries of more complex molecules for biological screening.^[9] The quinoline core itself is associated with a vast range of pharmacological properties, including antimalarial, antibacterial, and anticancer activities.^{[2][10][11]}

This intermediate serves as a scaffold that can be systematically modified at two key positions to explore the structure-activity relationship (SAR) of new chemical entities.

[Click to download full resolution via product page](#)

Caption: Role as a scaffold in drug discovery.

- Modification at C6 (Bromo Position): The bromine atom is primed for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, alkyl, and amine groups, enabling rapid diversification of the scaffold to probe interactions with biological targets.
- Modification at C4 (Methoxy Position): The methoxy group can be a critical pharmacophore. It can also be cleaved (O-demethylation) using reagents like boron tribromide (BBr_3) to reveal a 4-hydroxyquinoline.^[8] This hydroxyl group can then be used for further functionalization, such as ether or ester formation, or it may be a key hydrogen-bonding moiety in a final drug candidate.

Safety and Handling

As a laboratory chemical, **6-Bromo-4-methoxyquinoline** must be handled with appropriate precautions. The following guidelines are synthesized from available safety data sheets.^[3]

- Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3]
- Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Avoid formation of dust and aerosols.[3]
- First Aid Measures:
 - Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
 - Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor.[3]
 - Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[3]
- Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Firefighters should wear self-contained breathing apparatus.[3]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 6-Bromo-4-methoxyquinoline | 874792-20-8 [chemicalbook.com]
- 5. cenmed.com [cenmed.com]
- 6. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. 6-BROMO-4-HYDROXYQUINOLINE | 145369-94-4 [chemicalbook.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Core Compound Identification and Overview]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1521122#6-bromo-4-methoxyquinoline-cas-number\]](https://www.benchchem.com/product/b1521122#6-bromo-4-methoxyquinoline-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com